molecular formula C15H11BrN2O2 B13939426 Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- CAS No. 502422-49-3

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-

Cat. No.: B13939426
CAS No.: 502422-49-3
M. Wt: 331.16 g/mol
InChI Key: ZLPWRJCQPWCDGU-UHFFFAOYSA-N
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Description

The compound Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- (molecular formula: C₁₅H₁₁BrN₂O₂) is a heterocyclic molecule featuring a pyridine ring fused to an oxazole moiety. The oxazole ring is substituted at the 2-position with a 2-bromo-5-methoxyphenyl group. This structure combines electron-rich (methoxy) and electron-deficient (bromine, pyridine) regions, making it a candidate for applications in medicinal chemistry and molecular electronics. Key functional groups include:

  • Oxazole: A five-membered aromatic ring with one oxygen and one nitrogen atom, contributing to π-stacking interactions and hydrogen bonding.
  • Pyridine: A six-membered aromatic ring with one nitrogen atom, enhancing solubility in polar solvents and enabling coordination chemistry.

Synthetic routes for analogous oxazole-pyridine hybrids often involve condensation reactions or cyclization steps, as seen in the synthesis of methyl (E)-3-{2-[(1-benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (88% yield, IR: 1707 cm⁻¹ for C=O) .

Properties

CAS No.

502422-49-3

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-4-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C15H11BrN2O2/c1-19-10-5-6-12(16)11(8-10)15-18-14(9-20-15)13-4-2-3-7-17-13/h2-9H,1H3

InChI Key

ZLPWRJCQPWCDGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NC(=CO2)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-5-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reagents, and controlled reaction conditions to ensure purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or ethers .

Scientific Research Applications

Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxazole-Pyridine Frameworks

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound A)
  • Structure : Features an oxazolo[4,5-b]pyridine core with a benzyl-piperidinyl side chain and a methyl ester group.
  • Key Differences: The target compound lacks the ester and piperidinyl substituents, reducing steric hindrance. Bromine in the target compound enhances electrophilicity compared to the non-halogenated Compound A.
  • Applications : Compound A is used in pharmaceutical synthesis, while the target compound’s bromine may favor halogen bonding in crystal engineering .
2-(2-Methoxyphenyl)pyridine Derivatives (Compound B)
  • Structure : Simplifies the oxazole ring to a direct phenyl-pyridine linkage.
  • Key Differences: The absence of an oxazole ring in Compound B reduces conformational rigidity. Quantum calculations (B3LYP/6-31G*) show that 2-(2-methoxyphenyl)pyridine derivatives exhibit pH-triggered unidirectional rotation, a property less pronounced in the target compound due to its oxazole’s steric constraints .

Functional Group Variations

2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol (Compound C)
  • Structure : Oxazolidine ring (saturated oxazole) with bromine and methoxy substituents.
  • Key Differences: Oxazolidine’s reduced aromaticity increases flexibility compared to the target compound’s rigid oxazole. Compound C shows β-adrenoreceptor antagonism and antiviral activity, suggesting the target compound’s oxazole may similarly interact with biological targets .

Electronic and Conformational Properties

  • Bromine vs. Chlorine : Bromine’s larger atomic radius in the target compound increases polarizability compared to chlorine analogs (e.g., 5-bromo-2-chloro-N-[4-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine) .
  • Methoxy Group : Electron-donating methoxy in the target compound stabilizes the aromatic system, contrasting with hydroxyl groups in 2-(2-hydroxyphenyl)pyridine derivatives, which enable pH-responsive tautomerism .

Comparative Data Table

Compound Molecular Formula Substituents Key Functional Groups Potential Applications Reference
Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- C₁₅H₁₁BrN₂O₂ 2-bromo-5-methoxyphenyl Oxazole, Pyridine Molecular switches, Pharma
Methyl ester analog (Compound A) C₂₃H₂₅N₃O₃ Benzyl-piperidinyl Oxazolo-pyridine, Ester Pharmaceutical synthesis
2-(2-Methoxyphenyl)pyridine (Compound B) C₁₂H₁₁NO Methoxyphenyl Pyridine, Methoxy pH-triggered molecular switch
Oxazolidine derivative (Compound C) C₁₈H₁₉BrNO₃ Bromo, methoxy, oxazolidine Oxazolidine, Phenol Antiviral, β-blockers

Biological Activity

Pyridine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- exhibits potential pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- is C15H12BrN3OC_{15}H_{12}BrN_3O. This compound features a pyridine ring fused with an oxazole moiety and a bromo-substituted methoxyphenyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC15H12BrN3OC_{15}H_{12}BrN_3O
Molecular Weight348.17 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds containing the pyridine nucleus have shown effectiveness against various bacterial strains. A study reported that certain pyridine derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 56 μg/mL against Staphylococcus aureus and Escherichia coli . The presence of halogen and methoxy groups enhances the antibacterial activity by modifying the electronic properties of the molecule.

Antiviral Activity

Pyridine derivatives also demonstrate promising antiviral properties. Research indicates that these compounds can inhibit viral replication through various mechanisms, including interference with viral entry or replication processes. For example, some pyridine-based compounds have been noted for their activity against viruses such as influenza and HIV . The structural modifications on the pyridine ring, including the introduction of oxazole groups, can significantly enhance their antiviral efficacy.

Case Studies

  • Study on Antibacterial Activity :
    • A series of pyridine derivatives were synthesized and tested for antibacterial activity against S. aureus and E. coli. The best-performing compound showed an MIC of 56 μg/mL against S. aureus, indicating strong antibacterial properties .
  • Antiviral Efficacy :
    • In another study, a pyridine derivative was tested against HIV-1 in vitro, showing significant reduction in viral load at concentrations ranging from 4 to 20 μg/mL . This suggests that modifications to the pyridine structure can lead to enhanced antiviral activity.

The biological activity of Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]- can be attributed to its ability to interact with specific biological targets:

  • Protein Interaction : The geometry of the compound allows it to fit into the active sites of enzymes or receptors, inhibiting their function.
  • Electrophilic Properties : The presence of bromine and methoxy groups can enhance electrophilicity, allowing for better interaction with nucleophilic sites in biological molecules.

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